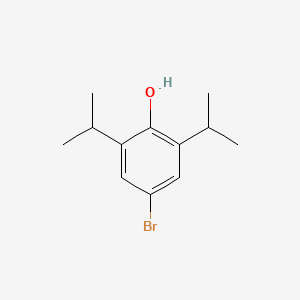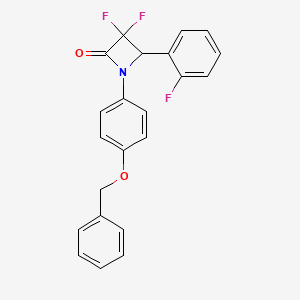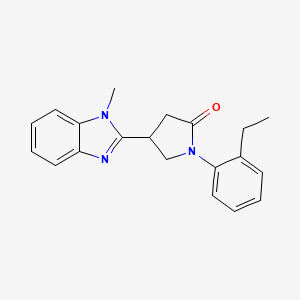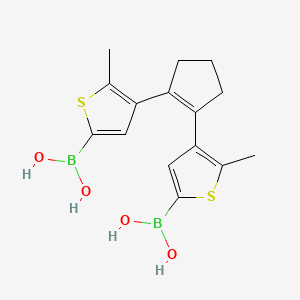
4-Bromo-2,6-diisopropylphenol
Overview
Description
4-Bromo-2,6-diisopropyl-phenol is an organic compound with the molecular formula C12H17BrO It is a brominated phenol derivative, characterized by the presence of two isopropyl groups at the 2 and 6 positions and a bromine atom at the 4 position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropyl-phenol typically involves the bromination of 2,6-diisopropylphenol. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylphenol in a suitable solvent, such as carbon disulfide, at a controlled temperature. The reaction proceeds with the formation of the brominated product .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2,6-diisopropyl-phenol can be achieved through continuous reaction processes. These processes often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the bromination reaction can be catalyzed by copper quinolinate and dimethylamino pyridine, which help in reducing the reaction temperature and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-diisopropyl-phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of de-brominated phenol derivatives or reduced phenolic compounds.
Scientific Research Applications
4-Bromo-2,6-diisopropyl-phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dicyclohexyl-phenol
- 4-Bromo-2,6-ditert-butylphenoxy-trimethylsilane
- 4-Bromo-2,6-bis(3-methyl-2-butenyl)-phenol
- 4-Bromo-2,6-dichloro-3-methylaniline
- 4-Bromo-2,6-difluorophenol
Uniqueness
4-Bromo-2,6-diisopropyl-phenol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of isopropyl groups at the 2 and 6 positions provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. Additionally, the bromine atom at the 4 position enhances its electrophilic character, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVELOLCDKQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-03-3 | |
| Record name | 4-Bromopropofol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOPROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6V3UR69XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)

![N-{5-[({[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide](/img/structure/B2506259.png)
![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)
![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506269.png)
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)
